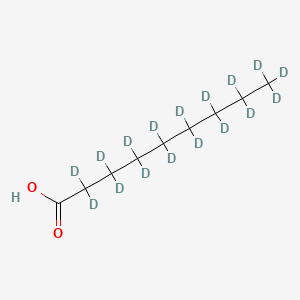

Nonanoic-D17 acid

Vue d'ensemble

Description

Nonanoic-D17 acid, also known as Pelargonic acid-d17, is a deuterated version of Nonanoic acid . Nonanoic acid is a naturally-occurring saturated fatty acid with nine carbon atoms . It has been found to significantly reduce translocation, enhance activity, and remarkably increase the secretion of porcine β-defensins 1 (pBD-1) and pBD-2 .

Molecular Structure Analysis

Nonanoic-D17 acid has the molecular formula C9H18O2 . The structure includes a nine-carbon chain, with a carboxylic acid group at one end . The ‘D17’ indicates that 17 of the hydrogen atoms in the molecule are replaced by deuterium, an isotope of hydrogen .Physical And Chemical Properties Analysis

Nonanoic-D17 acid has a molecular weight of 175.34 g/mol . Other physical and chemical properties such as appearance, odor, pH, melting point, boiling point, flash point, and solubility are not available in the retrieved sources .Applications De Recherche Scientifique

Food and Beverage Industry

Nonanoic-D17 acid is used as a reference standard for unparalleled analytical testing within the food and beverage sector . It is also used as a flavoring agent in food products, providing a fruity or nutty flavor .

Cosmetics and Personal Care Products

In the cosmetics industry, Nonanoic-D17 acid is utilized in personal care products as a fragrance ingredient due to its distinctive odor .

Marine and Atmospheric Chemistry

The partitioning of medium-chain fatty acid surfactants such as Nonanoic-D17 acid between the bulk phase and the air/water interface is of interest to a number of fields including marine and atmospheric chemistry . The surface adsorption of Nonanoic-D17 acid and its conjugate base is quantitatively investigated at various pH values, surfactant concentrations and the presence of salts .

Surface Chemistry

Nonanoic-D17 acid is less acidic at the surface compared to in the bulk solution with a pKa shift of 1.1 ± 0.6, yielding a predicted surface pKa of 5.9 ± 0.6 . A thermodynamic cycle for Nonanoic-D17 acid and its conjugate base between the air/water interface and the bulk phase can therefore be established .

Ocean/Atmosphere Interface Studies

The deprotonated medium-chain fatty acids under ocean conditions can also be present within the sea surface microlayer (SSML) present at the ocean/atmosphere interface due to the stabilization effect of the salts in the ocean . This allows the transfer of these species into sea spray aerosols (SSAs) .

Predictive Modeling

A framework with which the behavior of partially soluble species at the air/water interface can be predicted from surface adsorption models and the surface pKa can be predicted from MD simulations .

Safety and Hazards

While specific safety and hazard information for Nonanoic-D17 acid is not available in the retrieved sources, general precautions for handling similar chemical substances include using personal protective equipment, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and preventing leakage or spillage .

Mécanisme D'action

Target of Action

Nonanoic-D17 Acid, also known as Pelargonic Acid-D17, is a deuterium-labeled variant of Nonanoic Acid . It is a naturally-derived saturated fatty acid comprising nine carbon atoms . The primary targets of Nonanoic-D17 Acid are bacteria, where it exhibits notable effects such as significant reduction in bacterial translocation .

Mode of Action

Nonanoic-D17 Acid interacts with its bacterial targets by enhancing antibacterial activity . It remarkably increases the secretion of porcine β-defensins 1 (pBD-1) and pBD-2 , which are antimicrobial peptides involved in the innate immune response against bacterial infections.

Result of Action

The result of Nonanoic-D17 Acid’s action is a significant reduction in bacterial translocation . This means that the movement of bacteria from the gut to other parts of the body is reduced, thereby preventing systemic bacterial infections. Additionally, the compound enhances the secretion of antimicrobial peptides, strengthening the body’s innate immune response against bacterial infections .

Action Environment

The action of Nonanoic-D17 Acid can be influenced by various environmental factors. For instance, the presence of salts can stabilize both the protonated and deprotonated forms of Nonanoic Acid at the surface, suggesting that the compound’s action, efficacy, and stability may be affected by the salt concentration in the environment .

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecadeuteriononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUKVWPVBMHYJY-OISRNESJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

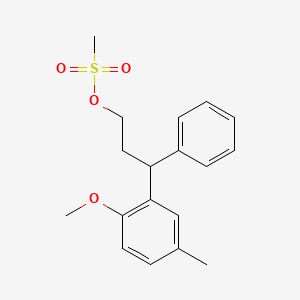

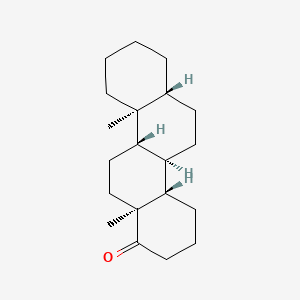

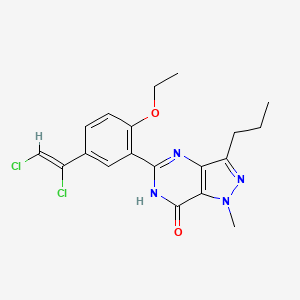

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen](/img/no-structure.png)

![(E)-1-(benzo[d]thiazol-2-yl)ethanone oxime](/img/structure/B592481.png)

![Dibenzo[a,e]cyclooctene-5,6-dione](/img/structure/B592482.png)

![(3S)-3-methyl-2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B592497.png)

![1H-4,7-Methanopyrano[4,3-c]pyridine](/img/structure/B592499.png)

![N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B592502.png)